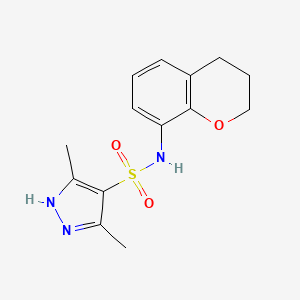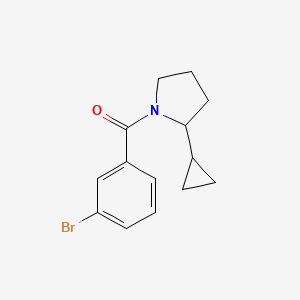![molecular formula C16H18N2O B6639336 Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole.
Mécanisme D'action
The mechanism of action of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has been shown to have various biochemical and physiological effects. This compound has been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone in lab experiments is its unique structure, which allows for targeted inhibition of specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future studies may focus on the development of more soluble analogs of this compound that can be used in a wider range of experiments.
In conclusion, Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a novel compound that has shown potential applications in various fields of scientific research. This compound has unique biochemical and physiological effects, and it has been studied for its anti-cancer and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves a two-step process. The first step involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a catalyst. The second step involves the purification of the product using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has shown potential applications in various fields of scientific research. This compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(11-4-3-5-11)18-9-8-13-12-6-1-2-7-14(12)17-15(13)10-18/h1-2,6-7,11,17H,3-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKHKWMJDHKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)


![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)